molecular formula C17H21N7O B2788038 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine CAS No. 2309775-08-2

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Cat. No. B2788038
CAS RN: 2309775-08-2
M. Wt: 339.403
InChI Key: SNTUKEFKUFNVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine, also known as BAY 61-3606, is a chemical compound that belongs to the family of purine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in cellular processes such as cell proliferation and survival .

Mode of Action

This compound interacts with its target, PKB, by acting as an ATP-competitive inhibitor . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, potentially making it a useful agent in the treatment of diseases characterized by overactive PKB signaling, such as certain types of cancer . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Advantages and Limitations for Lab Experiments

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine 61-3606 has several advantages as a research tool. It is a potent and selective inhibitor of receptor tyrosine kinases, which makes it a valuable tool for studying the role of these proteins in cell growth and differentiation. This compound 61-3606 is also relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical and pharmacological assays. However, there are also some limitations to the use of this compound 61-3606 in lab experiments. For example, it has a relatively short half-life in vivo, which makes it difficult to use in animal studies. In addition, it may have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine 61-3606. One area of research is the development of more potent and selective inhibitors of receptor tyrosine kinases, which could have therapeutic applications in cancer and other diseases. Another area of research is the investigation of the role of PDGFR and other receptor tyrosine kinases in the regulation of cell growth and differentiation. Finally, the use of this compound 61-3606 as a research tool in the study of cancer biology and pharmacology is likely to continue to expand in the coming years.

Synthesis Methods

The synthesis of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine 61-3606 involves a multi-step process that begins with the reaction of 5,6-dimethyl-4-chloropyrimidine with piperidine in the presence of a base to yield 5,6-dimethyl-4-(1-piperidinyl)pyrimidine. This intermediate is then reacted with 9H-purin-6-amine in the presence of a coupling agent to yield this compound 61-3606. The overall yield of this process is around 40%.

Scientific Research Applications

6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine 61-3606 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR), which is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. This compound 61-3606 has also been shown to inhibit other receptor tyrosine kinases, such as c-Kit and the vascular endothelial growth factor receptor (VEGFR), which are involved in tumor growth and angiogenesis.

properties

IUPAC Name

6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-11-12(2)18-8-23-17(11)25-7-13-3-5-24(6-4-13)16-14-15(20-9-19-14)21-10-22-16/h8-10,13H,3-7H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTUKEFKUFNVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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